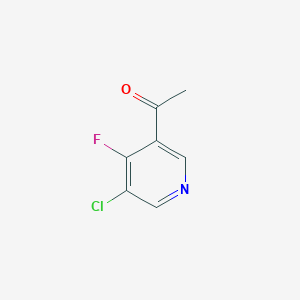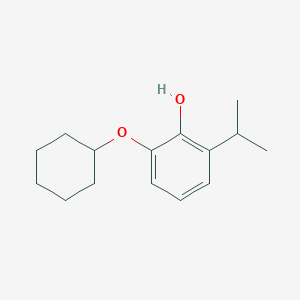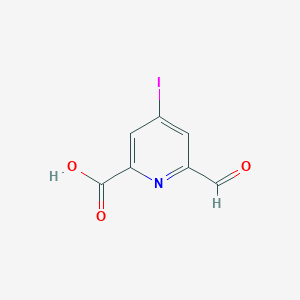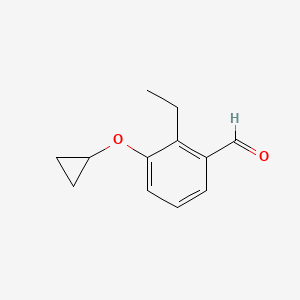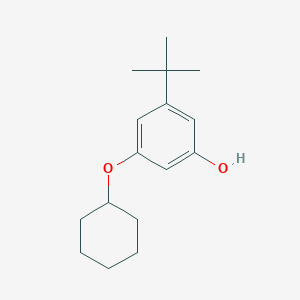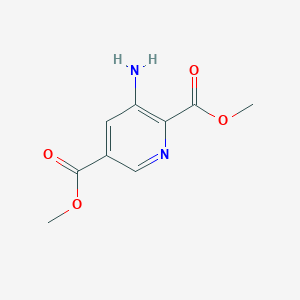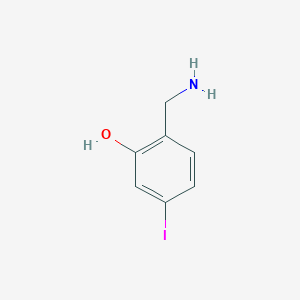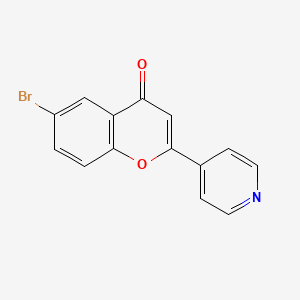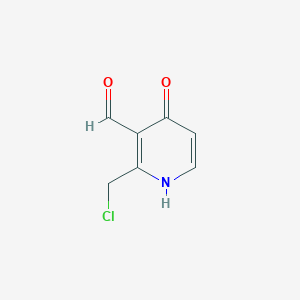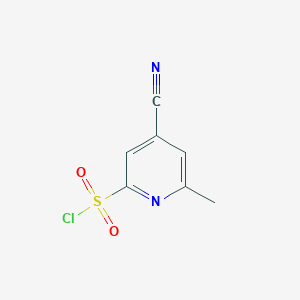![molecular formula C13H24KNO10S3 B14854571 potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate](/img/structure/B14854571.png)
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucoalyssin is a naturally occurring compound belonging to the glucosinolate family, which are sulfur-containing secondary metabolites predominantly found in cruciferous plants like broccoli, cabbage, and mustard. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-carcinogenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Glucoalyssin can be synthesized through the hydrolysis of its precursor glucosinolates by the enzyme myrosinase. This enzyme catalyzes the conversion of glucosinolates to isothiocyanates, nitriles, or thiocyanates, depending on the reaction conditions .
Industrial Production Methods
Industrial production of glucoalyssin involves the extraction of glucosinolates from cruciferous plants followed by enzymatic hydrolysis. The extraction process typically employs solvents like methanol or water, and the hydrolysis is carried out under controlled pH and temperature conditions to maximize yield .
Analyse Chemischer Reaktionen
Types of Reactions
Glucoalyssin undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in glucoalyssin can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols or amines can be used under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can have different biological activities .
Wissenschaftliche Forschungsanwendungen
Glucoalyssin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of glucosinolates and their derivatives.
Biology: Glucoalyssin and its hydrolysis products are studied for their role in plant defense mechanisms and their interactions with herbivores and pathogens.
Medicine: The anti-carcinogenic properties of glucoalyssin and its derivatives are being explored for potential use in cancer prevention and treatment.
Industry: Glucoalyssin is used in the food industry as a natural preservative and in agriculture as a biopesticide .
Wirkmechanismus
Glucoalyssin exerts its effects primarily through its hydrolysis products, such as isothiocyanates. These compounds can induce the expression of detoxifying enzymes, inhibit the expression of pro-inflammatory cytokines, and induce apoptosis in cancer cells. The molecular targets include the Nrf2 transcription factor, caspases, and various signaling pathways involved in inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glucobrassicin
- Gluconapin
- Glucoraphanin
- Sinigrin
Uniqueness
Glucoalyssin is unique due to its specific sulfur-containing side chain, which imparts distinct chemical reactivity and biological activity. Compared to other glucosinolates, glucoalyssin has shown higher thermal sensitivity and different hydrolysis product profiles, making it particularly interesting for research in food science and medicine .
Eigenschaften
Molekularformel |
C13H24KNO10S3 |
|---|---|
Molekulargewicht |
489.6 g/mol |
IUPAC-Name |
potassium;[(E)-[6-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylhexylidene]amino] sulfate |
InChI |
InChI=1S/C13H25NO10S3.K/c1-26(19)6-4-2-3-5-9(14-24-27(20,21)22)25-13-12(18)11(17)10(16)8(7-15)23-13;/h8,10-13,15-18H,2-7H2,1H3,(H,20,21,22);/q;+1/p-1/b14-9+;/t8-,10-,11+,12-,13+,26?;/m1./s1 |
InChI-Schlüssel |
IDHRWXFHZJPKQK-ZJIQKBCQSA-M |
Isomerische SMILES |
CS(=O)CCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Kanonische SMILES |
CS(=O)CCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


